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Compound of Interest

Compound Name: Nerol oxide

Cat. No.: B1199167

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural elucidation of nerol oxide,
a monoterpenoid found in various plants, using one-dimensional (1D) and two-dimensional
(2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive tables of
expected 'H and reported 3C NMR data and outline detailed protocols for sample preparation
and data acquisition. Furthermore, a logical workflow for data interpretation is visualized to
guide researchers through the process of confirming the molecular structure of nerol oxide,
from initial 1D spectra to the fine details of atomic connectivity revealed by 2D correlation
experiments.

Introduction

Nerol oxide (3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran) is a naturally occurring
monoterpenoid valued in the fragrance and flavor industries for its distinct floral, green, and
sweet aroma.[1][2] It is found in various essential oils and plays a role as a plant and animal
metabolite.[1][3] Accurate structural confirmation is critical for quality control, synthesis
verification, and understanding its biochemical pathways. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable tool for the unambiguous structure determination of organic
molecules like nerol oxide.[4] This application note details the use of *H NMR, 3C NMR, and
2D NMR techniques such as COSY, HSQC, and HMBC to fully characterize its chemical
structure.
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Structural Characterization by 1D NMR

The foundational step in structure elucidation involves acquiring and analyzing 1D *H and 3C
NMR spectra. These spectra provide information about the different chemical environments of
the hydrogen and carbon atoms in the molecule. The structure of nerol oxide with standard
atom numbering is shown below:
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'H NMR Spectral Data

The *H NMR spectrum provides information on the number of distinct proton environments,
their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).
Based on the structure of nerol oxide, the expected *H NMR data in a solvent like CDClIs are
summarized in Table 1.

Table 1: Expected *H NMR Data for Nerol Oxide in CDClIs

e e o Ex!oected Chemical Multiplicity Expected Coupling
Shift (0, ppm) Constants (J, Hz)

H2 4.2-44 dd ~8.0, 3.0

H3a, H3b 20-2.2 m

H5 53-55 brs

H6a, H6b 3.6-4.1 m

H7 51-53 d ~8.0

H9 (CHs) 1.6-1.7 s

H10 (CHs) 1.7-1.8 s

H11 (CHs) 1.6-1.7 s
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Note: These are predicted values based on typical chemical shifts for similar functional groups.
Actual experimental values may vary slightly.

3C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While
complete assigned data is not readily available in literature, reported chemical shifts for nerol
oxide in CDClIs are listed in Table 2.[1] The expected assignments are based on general
chemical shift ranges for different types of carbon atoms.

Table 2: Reported and Expected 3C NMR Data for Nerol Oxide in CDCls

. Reported Chemical Shift Expected Assignment
Carbon Position

(6, ppm)[1] Rationale
CH group bonded to oxygen
C2 71.92 group . _ Yo
(O-C-H), downfield shift.
C3 37.19 Allylic CH2 group.
Quaternary olefinic carbon
C4 133.08
(C=C), downfield.
C5 120.92 Olefinic CH group (C=C-H).
CH:z group bonded to oxygen
C6 66.79 2 9rotp ] ] Yo
(O-C-Hz2), downfield shift.
Cc7 126.94 Olefinic CH group (C=C-H).
cs 133.08 (likely overlapping with Quaternary olefinic carbon
C4) (C=C), downfield.
Methyl group on a double
C9 (CHs) 26.98
bond.
Methyl group on a double
C10 (CHs) 19.60
bond.
Methyl group on a double
C11 (CHs) 23.90

bond.
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Note: The assignments are proposed and would require 2D NMR for definitive confirmation.

Connectivity Analysis by 2D NMR

Two-dimensional NMR experiments are crucial for assembling the molecular structure by
establishing through-bond correlations between nuclei.

o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically
through two or three bonds (2JHH, 3JHH).

o Expected Key Correlations: A cross-peak between the olefinic proton H7 and the adjacent
H2 would be expected. Correlations would also be seen between the protons on C3 and
H2, as well as between the protons on C6 and the olefinic proton H5.

o HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations
between protons and the carbons they are attached to.

o Expected Key Correlations: This experiment would definitively link each proton signal in
Table 1 to its corresponding carbon signal in Table 2 (e.g., H2 with C2, H5 with C5, H7 with
C7, etc.), confirming the assignments of all protonated carbons.

 HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and
carbons over two to three bonds (2JCH, 3JCH), which is essential for piecing together the
carbon skeleton and connecting functional groups.

o Expected Key Correlations:

= The methyl protons (H9, H10) would show correlations to the olefinic carbons C7 and
C8, confirming the isopropenyl! group.

» Proton H7 would show a correlation to C2, linking the isopropeny! group to the pyran
ring.

» The methyl protons H11 would correlate to C3, C4, and C5, positioning the methyl
group on the pyran ring's double bond.

» Proton H2 would show correlations to C4 and C6, confirming the pyran ring structure.
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Experimental Protocols
Sample Preparation

e Accurately weigh 5-10 mg of nerol oxide sample.

e Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

o Ensure the solution is clear and free of any particulate matter before placing it in the NMR
spectrometer.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer.
e H NMR:

o Pulse Program: Standard single pulse (zg30).

o Spectral Width: 12-16 ppm.

o Acquisition Time: ~3 seconds.

o Relaxation Delay (d1): 2 seconds.

o Number of Scans: 16-32.

e BC NMR:

(¢]

Pulse Program: Proton-decoupled single pulse (zgpg30).

[¢]

Spectral Width: 220-240 ppm.

o

Acquisition Time: ~1 second.

[e]

Relaxation Delay (d1): 2 seconds.
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o

Number of Scans: 1024 or more, depending on sample concentration.

e 2D COSY:

[e]

o

[¢]

[¢]

Pulse Program: Gradient-selected COSY (cosygpqf).

Spectral Width (F1 and F2): 12 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-4.

« 2D HSQC:

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

Spectral Width (F2, tH): 12 ppm.

Spectral Width (F1, 13C): 180-200 ppm.

1JCH Coupling Constant: Optimized for ~145 Hz.

Number of Increments (F1): 256.

Number of Scans per Increment: 4-8.

e 2D HMBC:

Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

Spectral Width (F2, 1H): 12 ppm.

Spectral Width (F1, 13C): 220-240 ppm.

Long-range Coupling Constant ("JCH): Optimized for 8 Hz.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.
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Data Interpretation Workflow

The logical process for elucidating the structure of nerol oxide from the acquired NMR data is
outlined in the following workflow diagram. This systematic approach ensures all spectral
information is integrated to build the final, confirmed structure.
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1. 1D NMR Analysis
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Figure 1: Workflow for Nerol Oxide Structure Elucidation using NMR.
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Conclusion

NMR spectroscopy, through a combination of 1D (*H, 13C) and 2D (COSY, HSQC, HMBC)
experiments, provides a powerful and definitive method for the structural elucidation of nerol
oxide.[4] By following the protocols and data interpretation workflow outlined in this note,
researchers can confidently determine the chemical structure, identify the connectivity of all
atoms, and assign the respective chemical shifts for this important monoterpenoid. This
comprehensive approach is fundamental for natural product chemistry, quality control in the
fragrance industry, and synthetic chemistry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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